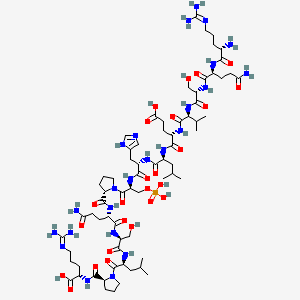

Aquaporin-2 (254-267), pSER261, human

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C69H117N24O25P |

|---|---|

分子量 |

1713.8 g/mol |

IUPAC名 |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C69H117N24O25P/c1-33(2)25-42(85-55(101)40(17-20-52(98)99)83-64(110)53(35(5)6)91-61(107)46(30-95)89-56(102)38(15-18-50(71)96)81-54(100)37(70)11-7-21-78-68(73)74)58(104)86-43(27-36-28-77-32-80-36)59(105)90-47(31-118-119(115,116)117)66(112)93-24-10-13-48(93)62(108)82-39(16-19-51(72)97)57(103)88-45(29-94)60(106)87-44(26-34(3)4)65(111)92-23-9-14-49(92)63(109)84-41(67(113)114)12-8-22-79-69(75)76/h28,32-35,37-49,53,94-95H,7-27,29-31,70H2,1-6H3,(H2,71,96)(H2,72,97)(H,77,80)(H,81,100)(H,82,108)(H,83,110)(H,84,109)(H,85,101)(H,86,104)(H,87,106)(H,88,103)(H,89,102)(H,90,105)(H,91,107)(H,98,99)(H,113,114)(H4,73,74,78)(H4,75,76,79)(H2,115,116,117)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1 |

InChIキー |

AOGPJQZVALMHIE-AVAZHIDJSA-N |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

正規SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(COP(=O)(O)O)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Serine 261 Phosphorylation in Aquaporin-2 Trafficking and Function in Human Collecting Duct Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aquaporin-2 (AQP2), the primary vasopressin-regulated water channel in the kidney's collecting duct principal cells, plays a pivotal role in maintaining body water homeostasis. The trafficking of AQP2 to and from the apical plasma membrane is a tightly controlled process, primarily regulated by post-translational modifications, including phosphorylation. While the phosphorylation of serine 256 (S256) is well-established as the critical signal for AQP2 cell surface accumulation, recent evidence has highlighted the significant, albeit more complex, role of phosphorylation at serine 261 (pSER261). This technical guide provides an in-depth examination of the biological function of pSER261-AQP2 in human collecting duct cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Biological Function of pSER261-AQP2

Phosphorylation of AQP2 at serine 261 is a key regulatory event that, in contrast to S256 phosphorylation, is associated with the internalization and intracellular retention of the water channel. The interplay between phosphorylation at S256 and S261, along with other post-translational modifications like ubiquitination, fine-tunes the precise localization and abundance of AQP2 at the apical membrane, thereby modulating water reabsorption.

1.1. Reciprocal Regulation with pSER256-AQP2:

A cardinal feature of S261 phosphorylation is its reciprocal relationship with S256 phosphorylation in response to the antidiuretic hormone vasopressin (AVP) or its analog, dDAVP. Upon vasopressin stimulation, which elevates intracellular cAMP levels, AQP2 is phosphorylated at S256, promoting its translocation to the apical membrane. Concurrently, AQP2 is dephosphorylated at S261.[1][2] This coordinated response ensures a robust accumulation of AQP2 at the cell surface to facilitate water reabsorption.

1.2. Role in AQP2 Internalization and Intracellular Trafficking:

Phosphorylation at S261 is strongly implicated in the endocytosis and subsequent intracellular sorting of AQP2. Studies suggest that pSER261 may follow the ubiquitination of AQP2 at lysine (B10760008) 270 (K270), a signal for internalization.[3] pSER261 might then act to stabilize the ubiquitinated AQP2 within intracellular vesicles, preventing its recycling back to the plasma membrane and potentially targeting it for degradation.[3] However, the phosphorylation state of S256 appears to be dominant in determining the ultimate subcellular localization of AQP2.[1]

1.3. Interplay with Ubiquitination:

The interplay between S261 phosphorylation and ubiquitination is crucial for regulating AQP2 turnover. Treatment with agents that induce AQP2 ubiquitination, such as the phorbol (B1677699) ester TPA, leads to AQP2 internalization and subsequent phosphorylation at S261.[3] This suggests a sequential process where ubiquitination precedes S261 phosphorylation, which then reinforces the intracellular retention of the channel. The balance between phosphorylation at S256 and S261, and ubiquitination at K270, ultimately dictates the amount of functional AQP2 at the apical membrane.[3]

Quantitative Data on pSER261-AQP2 Regulation

Quantitative phosphoproteomic studies have provided valuable insights into the dynamic changes in AQP2 phosphorylation in response to vasopressin. These data, summarized below, underscore the reciprocal regulation of S256 and S261 phosphorylation.

| Phospho-form | Treatment | Fold Change (vs. Control) | Cell/Tissue Type | Reference |

| Doubly phosphorylated AQP2 (pS256/pS261) | dDAVP | 2.67 ± 0.84 | Rat Inner Medullary Collecting Duct (IMCD) | [4] |

| Singly phosphorylated AQP2 (pS261) | dDAVP | Decreased | Rat IMCD | [4] |

| pS256-AQP2 | dDAVP | 2.37 ± 0.31 | Rat IMCD | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of pSER261-AQP2.

3.1. Site-Directed Mutagenesis of AQP2:

To study the specific role of S261 phosphorylation, phosphomimetic (S261D) and non-phosphorylatable (S261A) mutants of AQP2 are generated using site-directed mutagenesis.

-

Template: Wild-type human AQP2 cDNA in a suitable expression vector (e.g., pcDNA3.1).

-

Primers: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification:

-

Template DNA: 5-50 ng

-

Forward Primer: 125 ng

-

Reverse Primer: 125 ng

-

dNTP mix: 1 µL (10 mM)

-

High-fidelity DNA Polymerase (e.g., PfuUltra): 1 µL

-

10x Reaction Buffer: 5 µL

-

ddH₂O to 50 µL

-

-

PCR Cycling Conditions:

-

95°C for 30 seconds

-

18 cycles of:

-

95°C for 30 seconds

-

55°C for 1 minute

-

68°C for 1 minute/kb of plasmid length

-

-

68°C for 7 minutes

-

-

DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Verification: Sequence the resulting plasmids to confirm the desired mutation.

3.2. Cell Culture and Transfection:

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) or LLC-PK1 cells are commonly used as they form polarized epithelial monolayers.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Transfection: Transfect cells with wild-type or mutant AQP2 constructs using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Select for stable transfectants using an appropriate antibiotic (e.g., G418).

3.3. Immunoprecipitation of Phospho-AQP2:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail and PhosSTOP™).

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a specific anti-pSER261-AQP2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads 3-5 times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

3.4. Western Blotting:

-

SDS-PAGE: Separate the protein samples on a 12% polyacrylamide gel.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pSER261-AQP2, anti-total AQP2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Experimental Workflows

4.1. Vasopressin Signaling Pathway Regulating AQP2 Phosphorylation:

Caption: Vasopressin signaling cascade leading to reciprocal regulation of AQP2 phosphorylation.

4.2. Interplay of AQP2 Phosphorylation and Ubiquitination:

Caption: Crosstalk between AQP2 ubiquitination and S261 phosphorylation in regulating its fate.

4.3. Experimental Workflow for Studying pSER261-AQP2 Function:

Caption: A typical experimental workflow for investigating the role of pSER261-AQP2.

Conclusion

The phosphorylation of AQP2 at serine 261 is a critical regulatory mechanism that counterbalances the effects of S256 phosphorylation. While pS256 promotes the accumulation of AQP2 at the apical plasma membrane to increase water reabsorption, pS261 facilitates its internalization and intracellular retention, likely in concert with ubiquitination. This intricate network of post-translational modifications allows for precise, dynamic control of water permeability in the collecting duct. A thorough understanding of the biological function of pSER261-AQP2 and the signaling pathways that govern it is essential for the development of novel therapeutic strategies for water balance disorders, such as nephrogenic diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion. Further research, employing the methodologies outlined in this guide, will continue to unravel the complexities of AQP2 regulation and its implications for human health.

References

The Core Mechanism of Vasopressin-Induced AQP2 Dephosphorylation at Serine 261: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanisms governing the vasopressin-induced dephosphorylation of Aquaporin-2 (AQP2) at the Serine 261 (Ser261) residue. Understanding this critical regulatory step in AQP2 trafficking is paramount for developing novel therapeutics for water balance disorders. This document provides a comprehensive overview of the signaling pathways, key molecular players, quantitative data from seminal studies, and detailed experimental protocols.

Introduction: The Significance of AQP2 Phosphorylation in Water Homeostasis

Aquaporin-2 (AQP2), a water channel protein predominantly expressed in the principal cells of the kidney's collecting duct, plays a pivotal role in maintaining body water homeostasis. Its translocation from intracellular vesicles to the apical plasma membrane is a critical step for water reabsorption and is tightly regulated by the antidiuretic hormone vasopressin. This regulation is orchestrated by a complex series of phosphorylation and dephosphorylation events at multiple serine residues in the C-terminus of AQP2. While vasopressin promotes the phosphorylation of Ser256, Ser264, and Ser269, it paradoxically induces the dephosphorylation of Ser261.[1][2] This dephosphorylation is a key event in the signaling cascade that ultimately facilitates AQP2 accumulation at the cell surface.

The Core Signaling Pathway: From Vasopressin Receptor to Ser261 Dephosphorylation

The binding of vasopressin to its type 2 receptor (V2R) on the basolateral membrane of principal cells initiates a well-characterized signaling cascade.[3] This guide focuses on the specific branch of this pathway that culminates in the dephosphorylation of AQP2 at Ser261.

The signaling pathway can be visualized as follows:

While the canonical vasopressin pathway involves cAMP and PKA, the precise mechanism by which PKA activation leads to PP2C activation is not fully elucidated and is an area of active research.[1] It is important to note that the dephosphorylation of Ser261 occurs independently of the phosphorylation state of Ser256.[1][5]

The Counteracting Role of ERK Kinase

The phosphorylation state of any protein is a dynamic equilibrium between the activities of kinases and phosphatases. In the context of AQP2-Ser261, Extracellular signal-regulated kinase (ERK) has been identified as a kinase capable of phosphorylating this residue.[1][5] Interestingly, vasopressin stimulation can lead to an increase in ERK phosphorylation. However, the concurrent and more potent activation of PP2C phosphatase activity overcomes the kinase activity of ERK, resulting in a net dephosphorylation of Ser261.[1][5]

This interplay can be visualized in the following workflow:

Quantitative Data Summary

Several studies have quantified the changes in AQP2 phosphorylation at Ser261 in response to vasopressin or its analog dDAVP. The following tables summarize key findings.

Table 1: Relative Abundance of AQP2 Phosphorylation States in Response to dDAVP

| AQP2 Phosphorylation State | Change with dDAVP Treatment | Reference |

| Monophosphorylated at Ser261 | Decreased | [6][7] |

| Monophosphorylated at Ser256 | Increased | [6][7] |

| Diphosphorylated at Ser256/Ser261 | Increased (2.67-fold) | [6] |

Data from phosphoproteomic analysis of rat inner medullary collecting duct cells.

Table 2: Percentage of AQP2 Phosphorylated at Ser261 in Response to dDAVP

| Treatment | Percent Phosphorylation at Ser261 (Mean ± SE) | Reference |

| Vehicle | 17.7 ± 2.2% | [8] |

| dDAVP (60 min) | 1.8 ± 0.2% | [8] |

Data from quantitative immunoblotting of inner medullas of Sprague-Dawley rats.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying AQP2 phosphorylation. Below are detailed methodologies for key experiments.

Western Blotting for AQP2 Phosphorylation

This protocol is adapted from standard methods used to assess AQP2 phosphorylation levels.[9]

Materials:

-

Cultured renal collecting duct cells (e.g., mpkCCD) or isolated inner medullary collecting ducts (IMCDs).

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-total AQP2, anti-phospho-Ser261 AQP2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Vasopressin or dDAVP.

-

Phosphatase inhibitors (e.g., sanguinarine (B192314) for PP2C).

Procedure:

-

Culture and treat cells with vasopressin/dDAVP with or without pre-treatment with specific phosphatase inhibitors.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-Ser261 AQP2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total AQP2 antibody for normalization.

Phosphoproteomic Analysis by Mass Spectrometry

This protocol provides a general workflow for identifying and quantifying phosphorylation sites on AQP2.[7][10]

Experimental Workflow:

Procedure:

-

Sample Preparation: Isolate inner medullary collecting ducts (IMCDs) from rats and treat with dDAVP or vehicle.

-

Cell Lysis and Protein Digestion: Lyse the tissue and digest the proteins into peptides using an enzyme like trypsin.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the phosphorylated peptides and quantify their relative abundance between different treatment groups.

Conclusion and Future Directions

The dephosphorylation of AQP2 at Ser261, mediated primarily by PP2C, is a crucial event in the vasopressin signaling cascade that governs water reabsorption in the kidney. While significant progress has been made in identifying the key players, the precise molecular link between PKA activation and PP2C activation remains an important area for future investigation. Further research into the upstream regulators of PP2C and the structural basis of its interaction with AQP2 will provide a more complete understanding of this intricate regulatory network. Such knowledge is essential for the rational design of novel therapeutic agents targeting AQP2 for the treatment of diseases like nephrogenic diabetes insipidus.

References

- 1. Protein phosphatase 2C is responsible for VP-induced dephosphorylation of AQP2 serine 261 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein phosphatase 2C is responsible for VP-induced dephosphorylation of AQP2 serine 261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Quantitative analysis of aquaporin-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of Serine 261 Phosphorylation in Aquaporin-2 Trafficking: A Technical Guide

An In-depth Exploration of the Subcellular Localization, Regulatory Pathways, and Experimental Analysis of pS261-AQP2 for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of the subcellular localization of Aquaporin-2 (AQP2) when phosphorylated at the Serine 261 residue (pS261-AQP2). It delves into the intricate signaling pathways that govern this specific phosphorylation event and its consequential impact on AQP2 trafficking and renal water reabsorption. Detailed experimental protocols and quantitative data are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this critical post-translational modification.

Introduction: The Significance of AQP2 Phosphorylation at Serine 261

Aquaporin-2 (AQP2), the vasopressin-regulated water channel, plays a pivotal role in maintaining body water homeostasis by controlling water reabsorption in the kidney's collecting ducts.[1] The trafficking of AQP2 to and from the apical plasma membrane of principal cells is a tightly regulated process, primarily controlled by the hormone vasopressin and a cascade of phosphorylation events.[2] While the phosphorylation of Serine 256 (pS256) is well-established as a key signal for AQP2's translocation to the apical membrane, emerging evidence highlights the crucial and distinct role of Serine 261 phosphorylation (pS261).[3][4]

Under basal, non-stimulated conditions, AQP2 is predominantly phosphorylated at S261 and resides in intracellular vesicles.[2][5] Upon vasopressin stimulation, a reciprocal change in phosphorylation occurs: S256 becomes phosphorylated while S261 is dephosphorylated, leading to the accumulation of AQP2 at the apical membrane and increased water permeability.[3][6] This suggests that pS261-AQP2 is associated with the retention of AQP2 in intracellular compartments and may be involved in its endocytosis and subsequent sorting for recycling or degradation.[5][7] Understanding the dynamics of pS261-AQP2 localization is therefore critical for elucidating the complete molecular mechanisms of water balance and for identifying potential therapeutic targets for water balance disorders.

Subcellular Localization of pS261-AQP2

Immunohistochemical studies in rat and mouse kidneys have revealed a distinct subcellular distribution of pS261-AQP2 in the principal cells of the connecting tubule (CNT) and all segments of the collecting duct.[3][6]

In normal rats with free access to water, the localization of pS261-AQP2 varies along the tubule:

-

Connecting Tubule (CNT): Apical and basolateral.[3]

-

Cortical Collecting Duct (CCD), Outer Medullary Collecting Duct (OMCD), and initial Inner Medullary Collecting Duct (IMCD): Predominantly sub-apical.[3]

-

Middle IMCD: Broadly distributed throughout the cytoplasm.[3]

Double immunofluorescence labeling demonstrates that pS261-AQP2 has a distinct distribution compared to pS256-AQP2. While pS256-AQP2 is concentrated at the apical plasma membrane upon vasopressin stimulation, pS261-AQP2 is found in subapical and punctate intracellular locations, separate from the apical membrane.[3][8]

Co-localization studies with various subcellular markers have provided further insight into the specific intracellular compartments harboring pS261-AQP2.

Quantitative Data on pS261-AQP2 Subcellular Co-localization

| Subcellular Marker | Organelle | Pearson Correlation Coefficient (Rcoloc) with pS261-AQP2 | Conclusion |

| Dolichos biflorus agglutinin (DBA) | Apical Plasma Membrane | 0.04[5] | No significant co-localization. pS261-AQP2 is predominantly intracellular.[3] |

| Glucose-regulated protein 78 (GRP78) | Endoplasmic Reticulum (ER) | 0.12[5] | Minimal co-localization. |

| Golgi matrix protein 130 (GM130) | Golgi Apparatus | 0.73[5] | Significant co-localization, suggesting pS261-AQP2 resides in or near the Golgi. |

| Cathepsin D | Lysosomes | 0.05[5] | No significant co-localization, indicating pS261-AQP2 is not primarily targeted for immediate lysosomal degradation. |

These findings collectively indicate that pS261-AQP2 is primarily localized to intracellular compartments, with a notable presence in the Golgi region, and is largely excluded from the apical plasma membrane, particularly under conditions of vasopressin stimulation.[3][5]

Signaling Pathways Regulating S261 Phosphorylation and AQP2 Localization

The phosphorylation state of AQP2 at Serine 261 is dynamically regulated by a complex interplay of signaling pathways, primarily initiated by vasopressin.

Vasopressin-Mediated Dephosphorylation of S261

The canonical vasopressin signaling pathway involves the binding of vasopressin to its V2 receptor (V2R) on the basolateral membrane of principal cells, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA).[2][9] While PKA directly phosphorylates S256, leading to AQP2's apical translocation, it also initiates a cascade that results in the dephosphorylation of S261.[3][9] Short-term treatment with the vasopressin analog dDAVP significantly decreases the abundance of pS261-AQP2.[3][10]

dot

Caption: Vasopressin signaling pathway leading to reciprocal AQP2 phosphorylation.

Kinases Involved in S261 Phosphorylation

While vasopressin signaling leads to S261 dephosphorylation, other kinases are responsible for phosphorylating this residue under basal conditions. Studies have implicated cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs) in this process.[7][11] For instance, the CDK inhibitor R-roscovitine was shown to decrease pS261 levels, suggesting a role for CDKs like cdk1 and cdk5 in maintaining the phosphorylated state of S261 at baseline.[11]

Interplay with Ubiquitination

The phosphorylation of S261 is also linked to the ubiquitination of AQP2 at Lysine 270 (K270), a modification that targets the protein for internalization and degradation.[12] Evidence suggests that pS261 may follow ubiquitination and act to stabilize the ubiquitinated state of AQP2, promoting its retention in intracellular compartments.[12] The overall subcellular localization of AQP2 is thus determined by a delicate balance between phosphorylation at multiple sites and ubiquitination.[9][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the subcellular localization of pS261-AQP2.

Immunofluorescence Microscopy for pS261-AQP2 Localization

This protocol is adapted from studies on rat kidney tissue.[3]

Objective: To visualize the subcellular distribution of pS261-AQP2 in kidney tissue sections.

Materials:

-

Kidney tissue, perfusion-fixed with 4% paraformaldehyde.

-

Cryostat.

-

Phosphate-Buffered Saline (PBS).

-

Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS with 0.02% sodium azide.

-

Primary antibody: Rabbit anti-pS261-AQP2 antibody (e.g., from Symansis, Cat# SY-p112-261).

-

Secondary antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

-

Nuclear counterstain (e.g., DAPI).

-

Mounting medium.

-

Confocal microscope.

Procedure:

-

Tissue Preparation:

-

Perfusion-fix the kidney with 4% paraformaldehyde in PBS.

-

Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.

-

Embed the tissue in OCT compound and freeze.

-

Cut 5 µm thick cryosections and mount on charged glass slides.

-

-

Immunostaining:

-

Rehydrate sections in PBS for 10 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with blocking solution for 30 minutes at room temperature.

-

Incubate with the primary anti-pS261-AQP2 antibody (diluted in blocking solution, e.g., 1:1000) overnight at 4°C in a humidified chamber.

-

Wash sections three times for 5 minutes each with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Wash sections three times for 5 minutes each with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips using an appropriate mounting medium.

-

Image the sections using a confocal laser-scanning microscope.

-

dot

Caption: Workflow for immunofluorescence staining of pS261-AQP2.

Subcellular Fractionation and Western Blotting

This protocol allows for the biochemical separation of cellular compartments to assess the relative abundance of pS261-AQP2 in each fraction.

Objective: To quantify the amount of pS261-AQP2 in different subcellular fractions (e.g., plasma membrane vs. intracellular vesicles).

Materials:

-

Cultured collecting duct cells or dissected kidney tissue.

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors).

-

Dounce homogenizer.

-

Ultracentrifuge.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE equipment.

-

PVDF membrane.

-

Blocking buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: anti-pS261-AQP2, anti-total AQP2, and markers for different fractions (e.g., Na+/K+-ATPase for plasma membrane, Rab11 for recycling endosomes).

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Procedure:

-

Subcellular Fractionation (Differential Centrifugation):

-

Homogenize cells or tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells (P1).

-

Centrifuge the supernatant (S1) at a medium speed (e.g., 17,000 x g for 20 minutes) to pellet mitochondria and heavy membranes (P2).

-

Centrifuge the supernatant (S2) at a high speed (e.g., 200,000 x g for 1 hour) to pellet the microsomal fraction containing plasma membranes and intracellular vesicles (P3) and the cytosolic fraction (S3).

-

Further separation of plasma membrane from intracellular vesicles can be achieved using density gradient centrifugation.

-

-

Western Blotting:

-

Determine the protein concentration of each fraction.

-

Denature equal amounts of protein from each fraction in Laemmli sample buffer at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pS261-AQP2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe for total AQP2 and subcellular fraction markers to ensure equal loading and successful fractionation.

-

Conclusion and Future Directions

The phosphorylation of Aquaporin-2 at Serine 261 is a critical regulatory event that favors the retention of the water channel in intracellular compartments, thereby providing a counterbalance to the pro-exocytotic signal of Serine 256 phosphorylation. The subcellular localization of pS261-AQP2, primarily in sub-apical vesicles and the Golgi region, underscores its role in the intricate trafficking machinery that governs renal water handling.

For researchers and drug development professionals, a deeper understanding of the kinases, phosphatases, and interacting proteins that modulate S261 phosphorylation offers exciting new avenues for therapeutic intervention in water balance disorders. Future research should focus on:

-

Identifying the specific phosphatases responsible for vasopressin-induced dephosphorylation of S261.

-

Elucidating the precise structural changes in AQP2 induced by S261 phosphorylation and how they affect protein-protein interactions.

-

Developing high-throughput screening assays to identify small molecules that can modulate the activity of S261-related kinases or phosphatases.

By continuing to unravel the complexities of pS261-AQP2 localization and regulation, the scientific community can move closer to developing novel and targeted therapies for conditions such as nephrogenic diabetes insipidus and the syndrome of inappropriate antidiuretic hormone secretion.

References

- 1. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Protein Kinase A–Independent Pathway Controlling Aquaporin 2 Trafficking as a Possible Cause for the Syndrome of Inappropriate Antidiuresis Associated with Polycystic Kidney Disease 1 Haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of AQP2 localization by S256 and S261 phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

AQP2 Phosphorylated at Serine 261: A Potential Biomarker for Kidney Function - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a vasopressin-regulated water channel, is crucial for maintaining water homeostasis in the kidneys. Its trafficking to and from the apical membrane of collecting duct principal cells is a key mechanism for controlling urine concentration. This process is tightly regulated by a complex interplay of signaling pathways, primarily through the phosphorylation of AQP2 at several serine residues in its C-terminal tail. Among these, the phosphorylation of serine 261 (pSer261) has emerged as a critical regulatory switch. This technical guide provides an in-depth exploration of AQP2 pSer261, its regulatory mechanisms, and its potential as a biomarker for kidney function, with a focus on quantitative data and detailed experimental protocols. While total urinary AQP2 has shown promise as a biomarker for various renal conditions, the specific utility of urinary AQP2 pSer261 as a direct measure of kidney function is an active area of research.

Regulation of AQP2 Phosphorylation at Serine 261

The phosphorylation state of AQP2 at serine 261 is a key determinant of its subcellular localization and stability. In the absence of vasopressin (AVP), AQP2 is phosphorylated at Ser261 and is primarily located in intracellular vesicles.[1] This phosphorylation event is mediated by mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38-MAPK.[2][3] Upon AVP stimulation, the activity of these kinases is reduced, leading to a decrease in Ser261 phosphorylation.[2][3] This dephosphorylation is associated with increased stability of the AQP2 protein.[2]

Conversely, vasopressin stimulation leads to the phosphorylation of other serine residues, notably Ser256 and Ser269, which promotes the translocation of AQP2 to the apical plasma membrane, thereby increasing water reabsorption.[4][5] The interplay between these phosphorylation sites is complex, with evidence suggesting that the phosphorylation of Ser256 may be a prerequisite for the phosphorylation of Ser269.[2] The dephosphorylation of Ser261 appears to be a separate but coordinated event that contributes to the overall regulation of AQP2 function.[4][6]

Signaling Pathway for AQP2 Ser261 Phosphorylation

Caption: Signaling pathways regulating AQP2 phosphorylation at Serine 261.

AQP2 pSer261 as a Biomarker for Kidney Function

While total urinary AQP2 has been investigated as a biomarker for various kidney-related disorders, the specific utility of urinary AQP2 pSer261 in assessing kidney function is still an emerging field of research. Studies have shown that total urinary AQP2 levels can be indicative of the collecting duct's responsiveness to vasopressin and may be altered in conditions such as Acute Kidney Injury (AKI), heart failure, and nephrogenic diabetes insipidus.[7][8]

For instance, in patients with acute decompensated heart failure (ADHF), median urinary AQP2 (uAQP2) levels were significantly higher in those who developed AKI compared to those who did not.[7][9] The area under the receiver operating characteristic curve (AUROC) for uAQP2 in predicting AKI was found to be 0.795, suggesting a good predictive ability.[10]

The investigation of urinary AQP2 pSer261 as a specific biomarker is less advanced. However, given its role in AQP2 degradation, it is plausible that the ratio of pSer261 to total AQP2 in urine could provide a more nuanced understanding of AQP2 turnover and collecting duct function. Further clinical studies are required to establish a direct correlation between urinary AQP2 pSer261 levels and standard measures of kidney function such as the estimated glomerular filtration rate (eGFR).

Quantitative Data Summary

| Parameter | Condition | Analyte | Value | Reference |

| Urinary AQP2 | AKI in ADHF patients | Median uAQP2/Cr | 1.09 fmol/mg | [7][9] |

| Non-AKI in ADHF patients | Median uAQP2/Cr | 0.35 fmol/mg | [7][9] | |

| AKI in ADHF patients | Median uAQP2 | 61.5 ng/mL | [7] | |

| Non-AKI in ADHF patients | Median uAQP2 | 30.9 ng/mL | [7] | |

| AUROC for AKI prediction | ADHF patients | Urinary AQP2 | 0.795 | [10] |

| ADHF patients | Urinary AQP2 + BNP | 0.802 | [10] | |

| AQP2 Phosphorylation | Rat kidney inner medulla (Vehicle) | pSer261-AQP2 | 4.3 ± 0.8 % of total AQP2 | [11] |

| Rat kidney inner medulla (dDAVP) | pSer261-AQP2 | 4.0 ± 0.3 % of total AQP2 | [11] | |

| Rat kidney inner medulla (Vehicle) | pSer256-AQP2 | 53.5 ± 3.7 % of total AQP2 | [11] | |

| Rat kidney inner medulla (dDAVP) | pSer256-AQP2 | 49.1 ± 7.0 % of total AQP2 | [11] |

Experimental Protocols

Accurate and reproducible measurement of AQP2 and its phosphorylated forms is essential for its validation as a biomarker. The following are detailed methodologies for key experiments.

Experimental Workflow for Urinary AQP2 pSer261 Analysis

Caption: General workflow for the analysis of urinary AQP2 pSer261.

Enzyme-Linked Immunosorbent Assay (ELISA) for AQP2 pSer261

ELISA is a highly sensitive method for quantifying specific proteins in biological fluids.

Principle: A sandwich ELISA is typically used, where a capture antibody specific for total AQP2 is coated on the microplate wells. The urine sample is added, and AQP2 binds to the capture antibody. A detection antibody, specific for AQP2 phosphorylated at Ser261 and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate is added, and the resulting colorimetric change is proportional to the amount of AQP2 pSer261. A separate assay with a detection antibody for total AQP2 is run in parallel for normalization.

Protocol Summary:

-

Prepare Reagents: Prepare all buffers, standards, and samples as per the kit manufacturer's instructions.

-

Coating (if not pre-coated): Coat microplate wells with a capture antibody against total AQP2. Incubate and then wash.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Sample Incubation: Add 100 µL of standards and urine samples to the wells. Incubate for 1 hour at 37°C.[12]

-

Washing: Aspirate and wash the wells three times.

-

Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-pSer261-AQP2 detection antibody. Incubate for 1 hour at 37°C.[12]

-

Washing: Aspirate and wash the wells five times.

-

Substrate Incubation: Add 90 µL of TMB substrate solution. Incubate for 10-20 minutes at 37°C in the dark.[12]

-

Stop Reaction: Add 50 µL of stop solution.

-

Read Absorbance: Measure the absorbance at 450 nm immediately.[12]

-

Calculation: Calculate the concentration of AQP2 pSer261 based on the standard curve. Normalize to urinary creatinine concentration.

Western Blotting for AQP2 pSer261

Western blotting allows for the separation of proteins by size and their detection using specific antibodies.

Principle: Proteins from urine or cell/tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for AQP2 pSer261. A secondary antibody conjugated to an enzyme is then used for detection.

Protocol Summary:

-

Sample Preparation: Concentrate urinary proteins or prepare cell/tissue lysates. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against AQP2 pSer261 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.[1][4]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. AQP2 typically appears as a band around 29 kDa and a glycosylated form around 37 kDa.[1][4]

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AQP2 for normalization.

Immunohistochemistry (IHC) for AQP2 pSer261

IHC is used to visualize the localization of AQP2 pSer261 in kidney tissue sections.

Principle: A primary antibody against AQP2 pSer261 binds to the protein in fixed tissue sections. A secondary antibody, linked to an enzyme or a fluorophore, is then used for detection.

Protocol Summary:

-

Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde, embed in paraffin, and cut into 3-5 µm sections.[2][13]

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).[13]

-

Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against AQP2 pSer261 (e.g., rabbit polyclonal, 1:100 to 1:2000 dilution) overnight at 4°C.[1][2]

-

Washing: Wash with PBS or TBS.

-

Secondary Antibody Incubation: Incubate with a peroxidase-conjugated secondary antibody for 2 hours.[2]

-

Detection: Visualize the antibody binding using a substrate-chromogen system such as diaminobenzidine (DAB), which produces a brown precipitate.[2]

-

Counterstaining: Counterstain the nuclei with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Microscopy: Examine the sections under a light microscope.

Conclusion and Future Directions

The phosphorylation of AQP2 at serine 261 is a key regulatory event that influences the stability and degradation of this vital water channel. While total urinary AQP2 is emerging as a promising biomarker for certain renal pathologies, particularly AKI, the specific role of urinary AQP2 pSer261 as a direct indicator of kidney function requires further investigation. The development and standardization of sensitive and specific assays for urinary AQP2 pSer261 are crucial next steps. Future research should focus on large-scale clinical studies to correlate urinary AQP2 pSer261 levels, and its ratio to total AQP2, with established markers of kidney function like eGFR and albuminuria across various stages of chronic kidney disease and in different forms of acute kidney injury. Such studies will be instrumental in determining the clinical utility of AQP2 pSer261 as a novel, non-invasive biomarker for monitoring kidney health and disease progression.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. Phosphatase inhibition increases AQP2 accumulation in the rat IMCD apical plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. bio-techne.com [bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predictive Value of Urinary Aquaporin 2 for Acute Kidney Injury in Patients with Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary Biomarkers for Acute Kidney Injury: Perspectives on Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Predictive Value of Urinary Aquaporin 2 for Acute Kidney Injury in Patients with Acute Decompensated Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. cloud-clone.com [cloud-clone.com]

- 13. AQP2 as a diagnostic immunohistochemical marker for pheochromocytoma and/or paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

The Basal Phosphorylation State of Aquaporin-2 at Serine 261: A Technical Guide for Researchers

An In-depth Examination of the Core Regulatory Mechanisms and Experimental Approaches

This technical guide provides a comprehensive overview of the basal phosphorylation state of the water channel Aquaporin-2 (AQP2) at serine 261 (Ser261) in renal principal cells. Intended for researchers, scientists, and professionals in drug development, this document delves into the signaling pathways governing this critical post-translational modification, presents quantitative data from key studies, and offers detailed experimental protocols for its investigation.

Introduction: The Significance of Basal Ser261 Phosphorylation

In the absence of the antidiuretic hormone vasopressin (AVP), a significant portion of Aquaporin-2 (AQP2) is localized in intracellular vesicles within the principal cells of the kidney's collecting duct. This basal state is characterized by a high level of phosphorylation at the Ser261 residue in the C-terminus of AQP2.[1] In fact, under basal conditions, phosphorylation at Ser261 (pS261) is approximately 24-fold more abundant than phosphorylation at Ser256 (pS256), a site crucial for AQP2's translocation to the apical membrane upon vasopressin stimulation.[1] The phosphorylation of Ser261 is a key factor in retaining AQP2 within these intracellular storage vesicles, thereby preventing water reabsorption and promoting diuresis.[2] Emerging evidence suggests that pS261 may also mark AQP2 for ubiquitination and subsequent proteasomal degradation, playing a vital role in regulating the total cellular pool of the water channel.[2][3][4]

Upon vasopressin stimulation, a reciprocal regulation is observed: phosphorylation at Ser256, Ser264, and Ser269 increases, while phosphorylation at Ser261 decreases.[2][4][5][6] This dephosphorylation at Ser261 is a critical step, in conjunction with phosphorylation at other sites, to facilitate the trafficking and insertion of AQP2 into the apical plasma membrane, leading to water reabsorption.

Signaling Pathways Regulating Basal Ser261 Phosphorylation

The basal phosphorylation of AQP2 at Ser261 is predominantly regulated by the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The Role of p38-MAPK

A substantial body of evidence points to p38-MAPK as a primary kinase responsible for phosphorylating AQP2 at Ser261.[3][7] In the basal state, p38-MAPK is active and maintains AQP2 in its phosphorylated state at Ser261.[3] Vasopressin, through a Protein Kinase A (PKA)-dependent mechanism, inhibits the activity of p38-MAPK, leading to the dephosphorylation of AQP2 at Ser261 and its subsequent translocation to the apical membrane.[3] Inhibition of p38-MAPK with selective inhibitors, such as SB202190, has been shown to decrease Ser261 phosphorylation and increase total AQP2 protein levels, mimicking the effects of vasopressin stimulation.[3][7]

The Involvement of ERK1/2

The Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway has also been implicated in the regulation of AQP2.[2][6][8] Similar to p38-MAPK, ERK1/2 is active in the basal state and its inhibition can affect AQP2 localization.[6] Vasopressin stimulation leads to a decrease in ERK1/2 activation.[8] While the direct phosphorylation of Ser261 by ERK1/2 is an area of ongoing investigation, the pathway is considered a component of the signaling network that maintains the basal state of AQP2.[2][8]

Signaling Pathway for Basal AQP2 Ser261 Phosphorylation

Quantitative Data on AQP2 Ser261 Phosphorylation

The following tables summarize key quantitative findings from the literature regarding the phosphorylation state of AQP2 at Ser261.

Table 1: Relative Abundance of Phosphorylated AQP2 Species in Basal vs. Vasopressin-Stimulated States

| AQP2 Phospho-form | Basal State (Relative Abundance) | Vasopressin (dDAVP) Stimulated (Relative Abundance Change) | Reference |

| Mono-phosphorylated pS261 | ~24-fold more abundant than pS256 | Decreased | [1] |

| Mono-phosphorylated pS256 | Low | Increased | [1] |

| Di-phosphorylated pS256/pS261 | Low | Increased | [1] |

Table 2: Effect of Kinase Inhibitors on AQP2 Ser261 Phosphorylation in IMCD cells

| Treatment | Effect on pS261-AQP2 Levels | Effect on Total AQP2 Levels | Reference |

| SB202190 (p38-MAPK inhibitor) | Decreased | Increased | [3] |

| Forskolin (PKA activator) | Decreased | Increased | [3][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of AQP2 phosphorylation. The following are generalized protocols for key experiments.

Western Blotting for AQP2 Phosphorylation

This protocol allows for the semi-quantitative analysis of total and phosphorylated AQP2 levels.

Materials:

-

Cultured renal collecting duct cells (e.g., MDCK, mpkCCD) or isolated inner medullary collecting ducts (IMCDs).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-total AQP2, anti-phospho-S261 AQP2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

Procedure:

-

Treat cells with desired compounds (e.g., vasopressin, kinase inhibitors) for the specified time.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-S261 AQP2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

For normalization, strip the membrane and re-probe with an anti-total AQP2 antibody or use a separate gel.

Experimental Workflow for Western Blotting

Immunofluorescence Staining for AQP2 Localization

This protocol allows for the visualization of AQP2's subcellular localization.

Materials:

-

Cultured renal collecting duct cells grown on coverslips.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% normal goat serum in PBS).

-

Primary antibodies: anti-total AQP2, anti-phospho-S261 AQP2.

-

Fluorophore-conjugated secondary antibodies.

-

DAPI for nuclear staining.

-

Mounting medium.

-

Confocal microscope.

Procedure:

-

Treat cells on coverslips as required.

-

Wash cells twice with ice-cold PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto slides using mounting medium.

-

Image with a confocal microscope.

In Vitro Kinase Assay

This protocol can be used to determine if a specific kinase directly phosphorylates AQP2 at Ser261.

Materials:

-

Recombinant active kinase (e.g., p38-MAPK).

-

Synthetic peptide corresponding to the C-terminus of AQP2 containing Ser261.

-

Kinase buffer.

-

ATP.

-

Kinase inhibitor (optional, for control).

-

Method for detecting phosphorylation (e.g., anti-phospho-S261 AQP2 antibody for Western blotting, or ³²P-ATP and autoradiography).

Procedure:

-

Set up the kinase reaction by combining the recombinant kinase, AQP2 peptide, and kinase buffer.

-

For inhibitor control, pre-incubate the kinase with the specific inhibitor.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding Laemmli buffer and boiling).

-

Analyze the reaction products by Western blotting using a phospho-specific antibody for Ser261 or by autoradiography if using ³²P-ATP.

Conclusion

The basal phosphorylation of Aquaporin-2 at Ser261 is a fundamental mechanism for maintaining the intracellular localization of the water channel and preventing water reabsorption in the absence of hormonal stimulation. This process is primarily regulated by the p38-MAPK and likely the ERK1/2 signaling pathways. A comprehensive understanding of the dynamics of Ser261 phosphorylation is essential for elucidating the intricate regulation of water homeostasis and for the development of novel therapeutic strategies for water balance disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this critical aspect of renal physiology.

References

- 1. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Aquaporin-2 Ser-261 phosphorylation is regulated in combination with Ser-256 and Ser-269 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Akt and ERK1/2 pathways are components of the vasopressin signaling network in rat native IMCD - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of Aquaporin-2 Serine 261 Phosphorylation in the Pathophysiology of Nephrogenic Diabetes Insipidus

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nephrogenic Diabetes Insipidus (NDI) is a renal disorder characterized by the inability to concentrate urine despite normal or elevated levels of the antidiuretic hormone arginine vasopressin (AVP).[1] The molecular cornerstone of water reabsorption in the kidney's collecting duct principal cells is the water channel aquaporin-2 (AQP2).[1][2] The trafficking of AQP2 to and from the apical plasma membrane is a tightly regulated process governed by a complex signaling cascade, primarily initiated by AVP.[3] Post-translational modifications, particularly phosphorylation, are critical to this regulation. While phosphorylation at serine 256 (pS256) is well-established as a key signal for membrane insertion, emerging evidence highlights the pivotal, and often opposing, role of phosphorylation at serine 261 (pS261). In a basal state, AQP2 is phosphorylated at S261; upon AVP stimulation, this site is dephosphorylated, facilitating AQP2's accumulation at the apical membrane.[4][5][6] Aberrant regulation of pS261 is increasingly implicated in the molecular pathology of NDI. This technical guide provides an in-depth analysis of the relationship between AQP2 pS261 and NDI, summarizing key signaling pathways, quantitative data, and detailed experimental methodologies.

The AVP-AQP2 Signaling Axis: A Phosphorylation-Driven System

The regulation of AQP2-mediated water reabsorption is a dynamic process controlled by AVP.[2] In response to dehydration, AVP is released and binds to the vasopressin V2 receptor (V2R) on the basolateral membrane of collecting duct principal cells.[1] This event triggers a G-protein-coupled receptor cascade that activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).[1] Elevated cAMP subsequently activates Protein Kinase A (PKA), which is a master regulator of AQP2.[7][8]

PKA-mediated phosphorylation of AQP2 at S256 is a critical step for the exocytosis of AQP2-laden vesicles to the apical plasma membrane.[7] Concurrently, vasopressin stimulation leads to increased phosphorylation at S269 and a marked decrease in phosphorylation at S261.[4][5] This coordinated phosphorylation and dephosphorylation fine-tunes the localization and abundance of AQP2 at the cell surface, thereby controlling water permeability.[5][9]

The Role of Serine 261 Phosphorylation in AQP2 Trafficking

Phosphorylation at S261 appears to be a key signal for the internalization and lysosomal/proteasomal degradation of AQP2. Under basal conditions, AQP2 phosphorylated at S261 is predominantly found in intracellular vesicles.[1] This phosphorylation may stabilize ubiquitinated AQP2, marking it for removal from the membrane and subsequent degradation.[1] The vasopressin-induced dephosphorylation of S261 is therefore crucial for inhibiting AQP2 endocytosis, leading to its accumulation at the apical membrane and an increase in water permeability.[1][5]

While PKA is central to the phosphorylation of other sites, the kinase responsible for S261 phosphorylation is believed to be a proline-directed kinase, with evidence pointing towards the p38-MAP kinase pathway.[2][6] The concurrence of decreased p38-MAPK activity and reduced pS261 levels following vasopressin stimulation supports this connection.[2]

Aberrant pSer261 Regulation in Nephrogenic Diabetes Insipidus

Congenital NDI arises from mutations in either the V2R gene (X-linked) or the AQP2 gene (autosomal).[10][11] In many forms of NDI, the result is a failure of AQP2 to properly traffic to the apical membrane.[12][13] The AQP2-P262L mutation, located adjacent to the S261 phosphorylation site, provides a direct link between aberrant S261 phosphorylation and NDI.[14]

In cells expressing the AQP2-P262L mutant, vasopressin stimulation paradoxically increases the phosphorylation of S261, in stark contrast to the dephosphorylation seen in wild-type AQP2.[14] This abnormal hyperphosphorylation at S261 is associated with the mis-sorting of the AQP2-P262L protein to vesicles and the basolateral membrane, preventing its crucial insertion into the apical membrane and causing NDI.[14] Although preventing S261 phosphorylation in this mutant (by changing it to Alanine) did not fully rescue the mis-sorting, it highlights that the altered phosphorylation contributes to the pathological phenotype.[14]

Quantitative Data Summary

Quantitative analysis of AQP2 phosphorylation provides crucial insights into its regulation. Mass spectrometry-based phosphoproteomics has been instrumental in defining the relative changes in phosphorylation at different sites upon vasopressin stimulation.

Table 1: Quantitative Phosphoproteomics of AQP2 in Response to dDAVP (Vasopressin Analog) Data synthesized from Hoffman et al., J Proteome Res, 2010.[6]

| Phosphopeptide Species | Treatment | Relative Abundance Change (Fold Change vs. Control) | Implication |

| AQP2 mono-phosphorylated at S261 | dDAVP | Decreased | Vasopressin induces S261 dephosphorylation. |

| AQP2 mono-phosphorylated at S256 | dDAVP | Increased | Vasopressin induces S256 phosphorylation. |

| AQP2 di-phosphorylated at S256/S261 | dDAVP | ~2.67-fold Increase | Suggests a complex interplay where some AQP2 molecules become phosphorylated at S256 while still being phosphorylated at S261, possibly as an intermediate step. |

Table 2: Relative AQP2 Phosphorylation in Wild-Type vs. AQP2-P262L NDI Mutant Data synthesized from de Mattia et al., Nephrol Dial Transplant, 2012.[14]

| AQP2 Form | Treatment (Forskolin) | pS261 Level (Relative to Unstimulated) | pS256 Level (Relative to Unstimulated) | Outcome |

| Wild-Type AQP2 | Yes | Decreased | Increased | Normal apical trafficking |

| AQP2-P262L Mutant | Yes | Increased | Increased | Mis-sorting to vesicles/basolateral membrane |

Experimental Protocols

Investigating the role of AQP2 pS261 requires a combination of molecular biology, cell biology, and proteomics techniques.

Cell Culture and Transfection

-

Cell Line: Madin-Darby Canine Kidney (MDCK) or mouse cortical collecting duct (mpkCCD) cells are commonly used as they form polarized epithelial monolayers.[4][14]

-

Culture Conditions: Cells are grown on permeable supports (e.g., Transwell filters) to allow for separate access to apical and basolateral domains.

-

Transfection: Cells are transfected with plasmids encoding wild-type or mutant (e.g., AQP2-P262L, S261A) AQP2, often with an epitope tag (e.g., HA, FLAG) for easier detection.

-

Stimulation: For stimulation experiments, cells are treated with vasopressin, a V2R agonist like dDAVP (10⁻⁹ M), or an adenylyl cyclase activator like forskolin (B1673556) for defined time periods (e.g., 10-30 minutes).[6][14]

Immunoblotting for Phospho-AQP2

-

Protein Extraction: Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.

-

SDS-PAGE and Transfer: Lysates are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies. Key antibodies include:

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for semi-quantification.

Immunofluorescence and Confocal Microscopy

-

Cell Preparation: Cells grown on permeable supports or glass coverslips are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Antibody Staining: Cells are incubated with primary antibodies against total AQP2 and markers for cellular compartments (e.g., ZO-1 for tight junctions, Na-K-ATPase for basolateral membrane).

-

Imaging: Samples are incubated with fluorescently-labeled secondary antibodies and imaged using a confocal microscope to determine the subcellular localization of AQP2 (apical, basolateral, or intracellular).

Mass Spectrometry (LC-MS/MS) for Phosphoproteomics

-

Sample Preparation: Protein is extracted from stimulated and control cells or tissues and digested into peptides (typically with trypsin).

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the complex peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[6]

-

LC-MS/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The fragmentation spectra identify the peptide sequence and pinpoint the exact site(s) of phosphorylation.[6]

-

Quantification: Label-free quantification methods compare the peak areas of specific phosphopeptides between different conditions (e.g., control vs. dDAVP-treated) to determine relative changes in phosphorylation abundance.[6]

Conclusion and Future Directions

The phosphorylation of AQP2 at Serine 261 is a critical regulatory event that opposes the well-established activating phosphorylation at Serine 256. While pS256 promotes membrane insertion, pS261 is a key signal for AQP2 internalization and degradation. The discovery that a disease-causing mutation in NDI (AQP2-P262L) leads to a paradoxical increase in pS261 upon hormonal stimulation firmly establishes a causal link between aberrant S261 phosphorylation and the pathophysiology of NDI.[14] This positions the kinases and phosphatases that regulate S261 as potential therapeutic targets. Future research should focus on the definitive identification of the S261 kinase (e.g., specific MAPKs) and the corresponding phosphatase. Developing small molecule inhibitors for the S261 kinase or activators for its phosphatase could offer novel, V2R-independent therapeutic strategies for treating NDI by preventing AQP2 internalization and promoting its accumulation at the apical membrane.

References

- 1. AQP2: Mutations Associated with Congenital Nephrogenic Diabetes Insipidus and Regulation by Post-Translational Modifications and Protein-Protein Interactions | MDPI [mdpi.com]

- 2. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New insights into the transcriptional regulation of aquaporin-2 and the treatment of X-linked hereditary nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aquaporin-2 Ser-261 phosphorylation is regulated in combination with Ser-256 and Ser-269 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasopressin and the Regulation of Aquaporin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of AQP2 water channels by protein kinase A: therapeutic strategies for congenital nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Updates and Perspectives on Aquaporin-2 and Water Balance Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serine/threonine phosphatases and aquaporin-2 regulation in renal collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel AQP2 Sequence Variant Causing Aquaporin-2 Retention in the Cytoplasm and Autosomal Dominant Nephrogenic Diabetes Insipidus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AQP2 aquaporin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Diabetes Insipidus in Mice with a Mutation in Aquaporin-2 | PLOS Genetics [journals.plos.org]

- 13. New mutations in the AQP2 gene in nephrogenic diabetes insipidus resulting in functional but misrouted water channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vasopressin increases S261 phosphorylation in AQP2-P262L, a mutant in recessive nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Regulators of AQP2 Serine 261: A Technical Guide to Kinase and Phosphatase Involvement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a vasopressin-regulated water channel, is pivotal for maintaining water homeostasis in the renal collecting duct. Its trafficking to the apical plasma membrane is intricately controlled by a series of post-translational modifications, primarily phosphorylation. While the phosphorylation of serine 256 (Ser256) is well-established as a key signal for membrane insertion, the phosphorylation state of serine 261 (Ser261) plays a crucial, albeit contrasting, role in AQP2 regulation, primarily linked to its internalization, ubiquitination, and subsequent degradation. This technical guide provides an in-depth overview of the kinases and phosphatases that govern the phosphorylation status of AQP2 at Ser261, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.

Core Regulators of AQP2 Serine 261 Phosphorylation

The phosphorylation of AQP2 at Ser261 is a dynamic process regulated by a balance between the activities of specific kinases and phosphatases. Unlike other phosphorylation sites on AQP2 that are positively regulated by vasopressin, Ser261 phosphorylation is notably decreased in response to this hormone, suggesting a distinct regulatory mechanism.

Kinases Phosphorylating AQP2 Ser261

Several proline-directed kinases have been identified as responsible for the phosphorylation of AQP2 at Ser261. These kinases are typically activated by cellular stress and mitogenic signals, and their activity towards AQP2 is generally inhibited by vasopressin signaling.

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): Members of the mitogen-activated protein kinase (MAPK) family, ERK1 and ERK2, have been shown to phosphorylate AQP2 at Ser261.[1][2][3] Inhibition of ERK activity leads to a decrease in baseline Ser261 phosphorylation.[2]

-

p38 Mitogen-Activated Protein Kinase (p38-MAPK): Another key member of the MAPK family, p38-MAPK, is implicated in Ser261 phosphorylation.[1][3][4] Vasopressin, through a cAMP-PKA dependent pathway, inhibits p38-MAPK activity, leading to reduced Ser261 phosphorylation and decreased AQP2 degradation.[4]

-

c-Jun N-terminal Kinase (JNK): JNK, also a member of the MAPK family, has been suggested to be involved in the phosphorylation of AQP2 at Ser261.[3]

-

Cyclin-dependent kinase 18 (CDK18): While identified as a potential kinase for Ser261, its regulation presents a contradiction, as it is activated by vasopressin, which typically leads to dephosphorylation of this site.[5]

Phosphatases Dephosphorylating AQP2 Ser261

The dephosphorylation of AQP2 at Ser261 is a critical event in response to vasopressin, promoting the stabilization of AQP2 at the plasma membrane.

-

Protein Phosphatase 2C (PP2C): This phosphatase has been identified as the primary enzyme responsible for the vasopressin-induced dephosphorylation of Ser261.[2][6] Inhibition of PP2C with sanguinarine (B192314) abolishes the dephosphorylation of Ser261 that is normally observed upon vasopressin stimulation.[2][6]

-

Protein Phosphatase 2B (Calcineurin): While initially considered a candidate phosphatase for AQP2, its specific role in the dephosphorylation of Ser261 appears to be more complex and is not as definitively established as that of PP2C.[7]

Quantitative Data on AQP2 Ser261 Phosphorylation

The regulation of AQP2 Ser261 phosphorylation has been quantified in several studies, providing valuable insights into the dynamic nature of this post-translational modification in response to vasopressin.

| Experimental System | Condition | Phosphorylation Level of Ser261 (% of total AQP2) | Reference |

| Rat Inner Medullary Collecting Duct (IMCD) | Vehicle (Baseline) | 17.7 ± 2.2 | [8] |

| Rat Inner Medullary Collecting Duct (IMCD) | dDAVP (vasopressin analog) treatment | 1.8 ± 0.2 | [8] |

| Experimental System | Condition | Relative Abundance Change of Phosphorylated AQP2 Species | Reference |

| Rat Inner Medullary Collecting Duct Cells | dDAVP (vasopressin analog) treatment | Mono-phosphorylated (pS261) AQP2: Decreased | [9] |

| Rat Inner Medullary Collecting Duct Cells | dDAVP (vasopressin analog) treatment | Di-phosphorylated (pS256/pS261) AQP2: Increased (2.67 ± 0.84 fold) | [9] |

Signaling Pathways in AQP2 Ser261 Regulation

The interplay between kinases and phosphatases in controlling the phosphorylation state of AQP2 at Ser261 is a complex process integrated into the broader signaling network of the renal collecting duct principal cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein phosphatase 2C is responsible for VP-induced dephosphorylation of AQP2 serine 261 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of the water channel aquaporin-2 by cullin E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reciprocal Regulation of Aquaporin-2 Abundance and Degradation by Protein Kinase A and p38-MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Protein phosphatase 2C is responsible for VP-induced dephosphorylation of AQP2 serine 261 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Relationship - Phosphatase - dephosphorylatesProtein - AQP2 [biokb.lcsb.uni.lu]

- 8. Quantitative analysis of aquaporin-2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative phosphoproteomics of vasopressin-sensitive renal cells: Regulation of aquaporin-2 phosphorylation at two sites - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the C-Terminal Phosphorylation Landscape of Human Aquaporin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquaporin-2 (AQP2), a vasopressin-regulated water channel, plays a pivotal role in maintaining water homeostasis in the human body. Its trafficking to the apical membrane of kidney collecting duct principal cells, a process tightly controlled by post-translational modifications, is critical for urine concentration. Among these modifications, the phosphorylation of serine and threonine residues within the C-terminal tail of AQP2 is a key regulatory mechanism. This in-depth technical guide provides a comprehensive overview of the C-terminal phosphorylation sites of human AQP2, the signaling pathways governing their phosphorylation, and the experimental methodologies employed for their characterization.

C-Terminal Phosphorylation Sites of Human Aquaporin-2

The C-terminal tail of human AQP2 contains several phosphorylation sites that are crucial for its regulated trafficking. The primary sites that have been extensively studied are Serine 256 (Ser256), Serine 261 (Ser261), Serine 264 (Ser264), and Threonine 269 (Thr269).[1][2] The phosphorylation status of these sites dictates the subcellular localization and, consequently, the function of the AQP2 water channel.

Quantitative Analysis of AQP2 Phosphorylation

The dynamic phosphorylation of AQP2 in response to stimuli like the vasopressin analog dDAVP has been quantified in various studies. These quantitative analyses provide insights into the stoichiometry of phosphorylation at each site and its correlation with AQP2 trafficking.

| Phosphorylation Site | Organism/Cell Line | Condition | Percentage of Total AQP2 Phosphorylated | Reference |

| Ser256 | Rat IMCD | Baseline | High (constitutively) | [3] |

| Rat IMCD | dDAVP | No significant increase | [3] | |

| Cultured mpkCCD cells | Baseline | High (constitutively) | [3] | |

| Cultured mpkCCD cells | dDAVP | No significant increase | [3] | |

| Ser261 | Rat IMCD cells | dDAVP | Decreased 2.5-fold (monophosphorylated) | [4] |

| Ser264 | Rat IMCD | Baseline & dDAVP | Below 5% | [3] |

| Ser269 | Rat IMCD cells | Baseline | 3% | [3] |

| Rat IMCD cells | dDAVP | 26% | [3] |

Signaling Pathways Regulating AQP2 Phosphorylation

The phosphorylation of AQP2 is primarily regulated by the vasopressin signaling pathway. The binding of arginine vasopressin (AVP) to its V2 receptor (V2R) on the basolateral membrane of principal cells initiates a cascade of intracellular events.